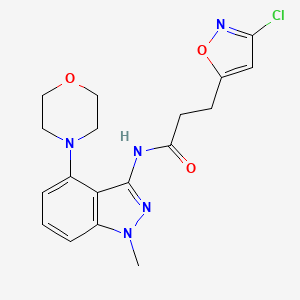

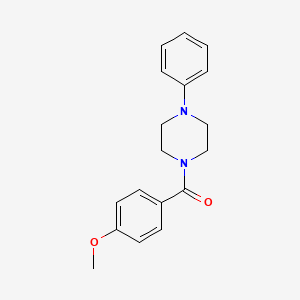

3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of specific isocyanato compounds with amines, followed by cyclization. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2017).

Molecular Structure Analysis

The crystal structure of synthesized compounds often reveals significant insights into their molecular geometry. For instance, a related compound's crystal structure was determined to belong to the monoclinic system, providing valuable information about the compound's molecular framework and potential interaction sites for biological activity (Lu et al., 2017).

Chemical Reactions and Properties

Compounds with similar structures exhibit distinct chemical reactions due to their functional groups. For example, compounds synthesized for antinociceptive activity involve specific substitutions on the benzoxazolon-3-yl propanamide backbone, showcasing how modifications can influence chemical behavior and biological activity (Önkol et al., 2004).

Physical Properties Analysis

The solubility, melting point, and crystal structure are crucial physical properties that influence a compound's application. The high solubility in water of some compounds, for example, makes them suitable for various administration routes in clinical settings (Harrison et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific agents, stability under various conditions, and the potential for specific chemical transformations, are essential for understanding the compound's utility in scientific research. Studies on related compounds have explored their reactivity and provided a basis for predicting the behavior of 3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide in chemical reactions (Bacchi et al., 2002).

Scientific Research Applications

Anticonvulsant Activity

Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which incorporate fragments of well-known antiepileptic drugs, showed broad spectra of activity across preclinical seizure models. These findings suggest potential anticonvulsant applications for similar compounds (Kamiński et al., 2015).

Antitumour Activity

Several studies have synthesized and evaluated the biological activity of various indazole and morpholino derivatives, highlighting their effectiveness in inhibiting cancer cell proliferation. For instance, compounds with a morpholino group attached to an indazole core were found to exhibit significant inhibitory effects on the proliferation of cancer cell lines, indicating their potential as antitumor agents (Lu et al., 2017; Ji et al., 2018).

Antimicrobial Activities

Research into novel 1,2,4-triazole derivatives, including those with morpholine or piperazine components, has shown good to moderate antimicrobial activities against a variety of test microorganisms. These findings point to the potential use of morpholine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Pharmacological Studies

Pharmacological studies of compounds with selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity, such as YM992, demonstrate their potential as novel antidepressants with high efficacy in clinical use. These studies suggest applications in treating depressive disorders by modulating serotonin pathways (Takeuchi et al., 1997).

properties

IUPAC Name |

3-(3-chloro-1,2-oxazol-5-yl)-N-(1-methyl-4-morpholin-4-ylindazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3/c1-23-13-3-2-4-14(24-7-9-26-10-8-24)17(13)18(21-23)20-16(25)6-5-12-11-15(19)22-27-12/h2-4,11H,5-10H2,1H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYPYDYDUCOORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CCC4=CC(=NO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)

![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)